

discovery and origin of substituted morpholine scaffolds

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Compound of Interest

Compound Name: *Methyl 4-Boc-2,2-dimethyl-morpholine-5-carboxylate*

CAS No.: *1272758-01-6*

Cat. No.: *B1425439*

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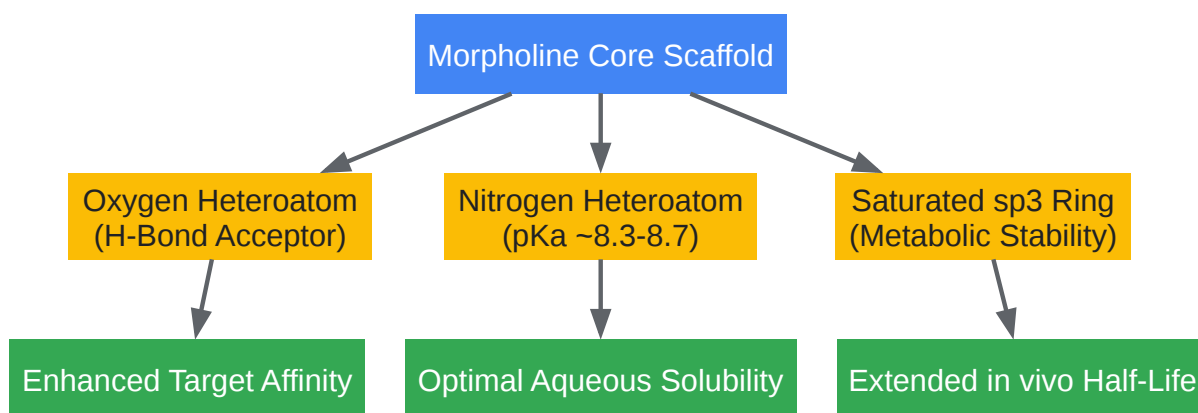
The Pharmacological Origins of the Morpholine Scaffold

Morpholine (1-oxa-4-azacyclohexane) is a six-membered, non-aromatic heterocycle that has transitioned from a simple industrial solvent to a "privileged scaffold" in modern drug discovery. Historically, morpholine was utilized primarily as a peripheral "capping" group—an N-linked appendage added late in the synthesis to modulate the physicochemical properties of a lead compound.

The rationale for its widespread adoption lies in its unique atomic composition. The morpholine ring features an oxygen atom that acts as a potent hydrogen-bond acceptor, and a secondary amine nitrogen that provides optimal basicity ($pK_a \approx 8.3-8.7$) [1]. This combination imparts excellent aqueous solubility, balances lipophilicity, and enhances metabolic stability compared to its all-carbon analog, cyclohexane, or its more basic nitrogen analog, piperazine.

However, the paradigm has shifted. Rather than using morpholine solely as an N-linked peripheral group, medicinal chemists now recognize the immense value of C-substituted

morpholines [2]. By introducing substituents at the carbon atoms (C2, C3, C5, or C6), researchers can introduce chirality, lock the ring into specific chair conformations, and direct functional groups into precise vector geometries for optimal target engagement.



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Logical relationship between morpholine structural features and pharmacological outcomes.

Biological Relevance and FDA-Approved Case Studies

The integration of the morpholine scaffold has led to the successful development of numerous FDA-approved therapeutics [3]. While N-substituted morpholines dominate the historical market, the push for C-substituted derivatives is expanding the chemical space of neurodegenerative, antimicrobial, and oncological drugs.

Table 1: Quantitative and Qualitative Data of Key Morpholine-Containing FDA-Approved Drugs

Drug Name	Therapeutic Class	Primary Target	Morpholine Role / Binding Mechanism	Molecular Weight (g/mol)
Linezolid	Antibiotic	Bacterial 50S Ribosome	Morpholine oxygen acts as an H-bond acceptor with the 23S rRNA, stabilizing the drug-target complex.	337.35
Gefitinib	Antineoplastic	EGFR Tyrosine Kinase	N-linked morpholine improves aqueous solubility and oral bioavailability without disrupting the kinase hinge-binding core.	446.90
Rivaroxaban	Anticoagulant	Factor Xa	Morpholine-3-one derivative; the carbonyl oxygen and morpholine oxygen dictate the binding conformation within the S4 pocket.	435.88
Moclobemide	Antidepressant	MAO-A	Morpholine ring fits into the hydrophobic cavity of MAO-A,	268.74

positioning the
amide for
reversible
inhibition.

Methodological Evolution: Synthesizing C-Substituted Morpholines

Synthesizing N-substituted morpholines is trivial (typically achieved via simple S_N2 alkylation or Buchwald-Hartwig amination). In contrast, synthesizing densely functionalized, stereocontrolled C-substituted morpholines is a significant synthetic challenge [4].

Historically, C-substituted morpholines were derived from the chiral pool (e.g., cyclization of enantiopure amino alcohols derived from L-serine or L-ephedrine). While reliable, this limits the structural diversity to naturally occurring stereocenters.

Modern synthetic methodologies have unlocked new pathways:

- **SnAP/SLAP Reagents:** Bode and co-workers developed a formal 4+1+1 radical cyclization strategy using tin/silicon reagents to build the morpholine ring onto an imine.
- **Aziridine-Epoxy Heterocoupling:** A recent breakthrough allows the annulative heterocoupling of aziridines and epoxides to synthesize highly substituted, N-unprotected morpholines via aziridinyl alcohols [5].
- **Pd-Catalyzed Carboamination:** Wolfe et al. developed a highly efficient method for the asymmetric synthesis of cis-3,5-disubstituted morpholines from O-allyl ethanolamines [6].

Experimental Workflow: Pd-Catalyzed Synthesis of cis-3,5-Disubstituted Morpholines

To ensure scientific integrity and reproducible results, the following protocol details the Pd-catalyzed carboamination approach. This method is prioritized because it provides access to cis-3,5-disubstituted morpholines—a previously inaccessible stereochemical configuration—in a single, self-validating catalytic step.

Causality & Reagent Selection:

- Catalyst ($\text{Pd}_2(\text{dba})_3$): Serves as the source of Pd(0) necessary for the oxidative addition into the aryl bromide.
- Ligand (e.g., DPEphos or RuPhos): The bidentate nature of the ligand enforces the required geometry around the palladium center, promoting the critical syn-aminopalladation step over non-productive β -hydride elimination.
- Base (NaOtBu): Deprotonates the amine to facilitate its coordination to the palladium center, driving the catalytic cycle forward.

Step-by-Step Protocol:

Step 1: Preparation of the O-Allyl Ethanolamine Precursor

- Dissolve enantiopure N-Boc amino alcohol (1.0 equiv) in anhydrous DMF under an argon atmosphere.
- Add NaH (60% dispersion in mineral oil, 1.2 equiv) at 0 °C. Causality: NaH is required to irreversibly deprotonate the alcohol, forming a highly nucleophilic alkoxide.
- Add allyl bromide (1.2 equiv) dropwise. Stir at room temperature for 4 hours.
- Self-Validation Check: Monitor by TLC (Hexane/EtOAc 3:1). The reaction is complete when the starting material ($R_f \approx 0.2$) disappears and a new, less polar spot ($R_f \approx 0.6$) appears. Confirm via ^1H NMR (appearance of multiplet at δ 5.8–6.0 ppm for the allyl alkene).
- Deprotect the N-Boc group using 4M HCl in dioxane to yield the primary O-allyl ethanolamine.

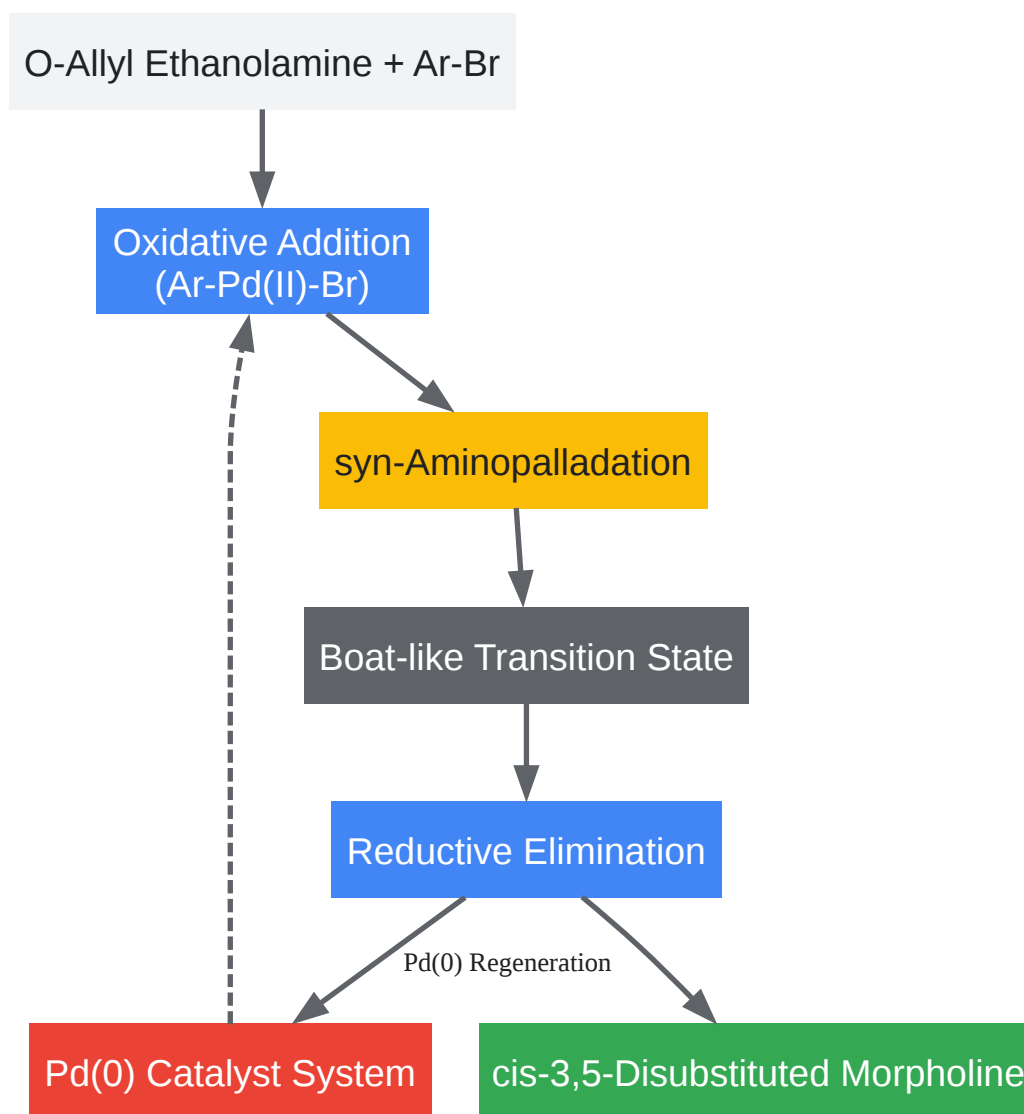
Step 2: Pd-Catalyzed Carboamination

- In an oven-dried Schlenk tube, combine the O-allyl ethanolamine (1.0 equiv), aryl bromide (1.2 equiv), NaOtBu (1.2 equiv), $\text{Pd}_2(\text{dba})_3$ (2 mol %), and DPEphos (4 mol %).
- Evacuate and backfill the tube with argon three times to ensure the complete removal of oxygen, which would otherwise poison the Pd(0) catalyst.

- Add anhydrous toluene (to achieve a 0.2 M concentration) and heat the mixture to 105 °C for 12–14 hours.
- Self-Validation Check: The reaction mixture will transition from a dark red/purple (Pd(0) complex) to a yellowish-brown suspension as the catalytic cycle proceeds and NaBr precipitates.

Step 3: Isolation and Purification

- Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate under reduced pressure.
- Purify via flash column chromatography to isolate the cis-3,5-disubstituted morpholine. The cis stereochemistry is confirmed by NOESY NMR spectroscopy (strong NOE cross-peaks between the axial protons at C3 and C5).



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Mechanistic pathway of Pd-catalyzed carboamination to form cis-3,5-disubstituted morpholines.

Conclusion

The evolution of the morpholine scaffold from a simple pharmacokinetic modulator to a complex, stereodefined core structure represents a major leap in medicinal chemistry. By mastering advanced synthetic techniques—such as Pd-catalyzed carboamination and aziridine-epoxide heterocoupling—drug development professionals can access previously unexplored chemical space. The ability to precisely position substituents on the morpholine ring allows for the fine-tuning of target affinity, metabolic stability, and overall drug efficacy, ensuring

that morpholine will remain a privileged scaffold in the pharmaceutical arsenal for decades to come.

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